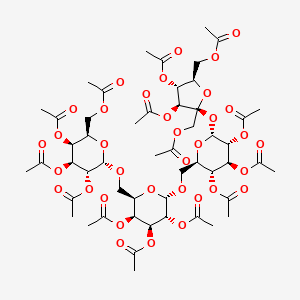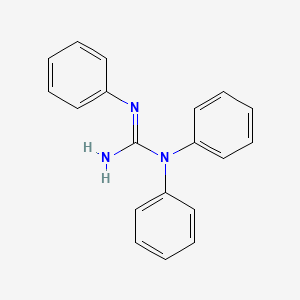![molecular formula C11H9ClN4O4 B13767074 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione CAS No. 5193-92-0](/img/structure/B13767074.png)
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione typically involves multiple steps. One common method includes the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions . This is followed by further substitution reactions to introduce the 2-chloro-6-nitrophenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Common reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Applications De Recherche Scientifique
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-2,4-diaminopyrimidine: A precursor in the synthesis of the compound.
2-chloro-6-nitrophenyl derivatives: Compounds with similar structural motifs and potential biological activities.
Uniqueness
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with a 2-chloro-6-nitrophenyl group makes it a valuable compound for further research and development .
Propriétés
Numéro CAS |
5193-92-0 |
|---|---|
Formule moléculaire |
C11H9ClN4O4 |
Poids moléculaire |
296.66 g/mol |
Nom IUPAC |
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9ClN4O4/c12-7-2-1-3-8(16(19)20)6(7)5-13-9-4-10(17)15-11(18)14-9/h1-4H,5H2,(H3,13,14,15,17,18) |
Clé InChI |
TZDQNVYJEWYSSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CNC2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


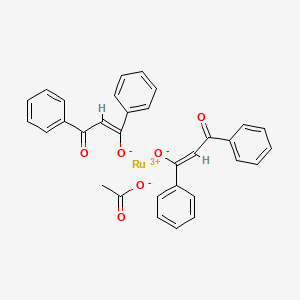
![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
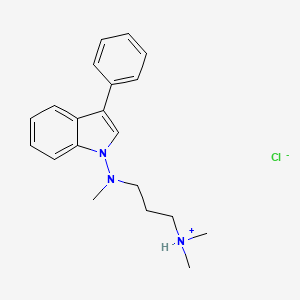
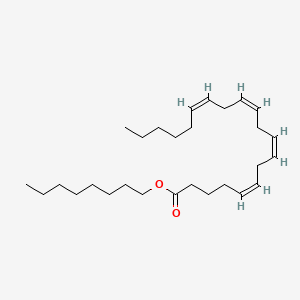
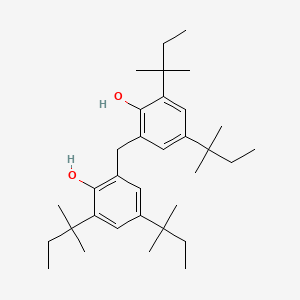
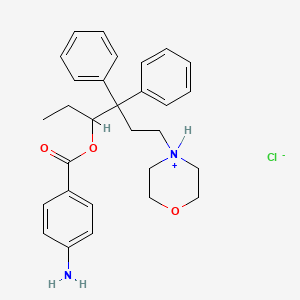
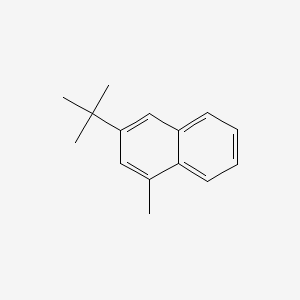
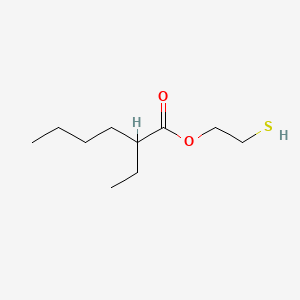
![Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt](/img/structure/B13767039.png)
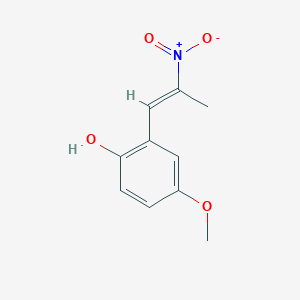
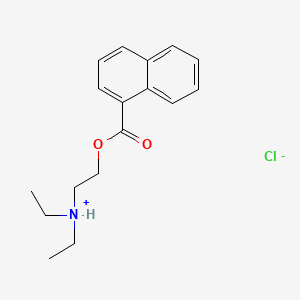
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
